

Introduction: The Strategic Importance of a Versatile Benzamide Scaffold

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Amino-2-(dimethylamino)benzamide

Cat. No.: B572676

[Get Quote](#)

5-Amino-2-(dimethylamino)benzamide is a substituted aromatic benzamide that serves as a valuable and versatile chemical intermediate in modern organic synthesis. Its structure is characterized by three key functional groups positioned strategically on a benzene ring: a primary amine (-NH₂), a tertiary dimethylamino group (-N(CH₃)₂), and a primary amide (-CONH₂). This unique arrangement of electron-donating and hydrogen-bonding moieties makes it a highly sought-after building block, particularly in the fields of medicinal chemistry and materials science.

In drug discovery, the benzamide functional group is a well-established pharmacophore, crucial for binding to the active sites of various enzymes.^[1] Specifically, intermediates like **5-Amino-2-(dimethylamino)benzamide** are instrumental in the synthesis of complex heterocyclic systems and targeted therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.^{[2][3]} The primary amine at the 5-position provides a convenient handle for further chemical elaboration, allowing for the construction of larger, more complex molecules through reactions such as amide coupling, diazotization, or reductive amination. This guide provides a senior scientist's perspective on the properties, synthesis, and practical applications of this intermediate, complete with detailed protocols for its use.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The data below has been consolidated for quick reference by

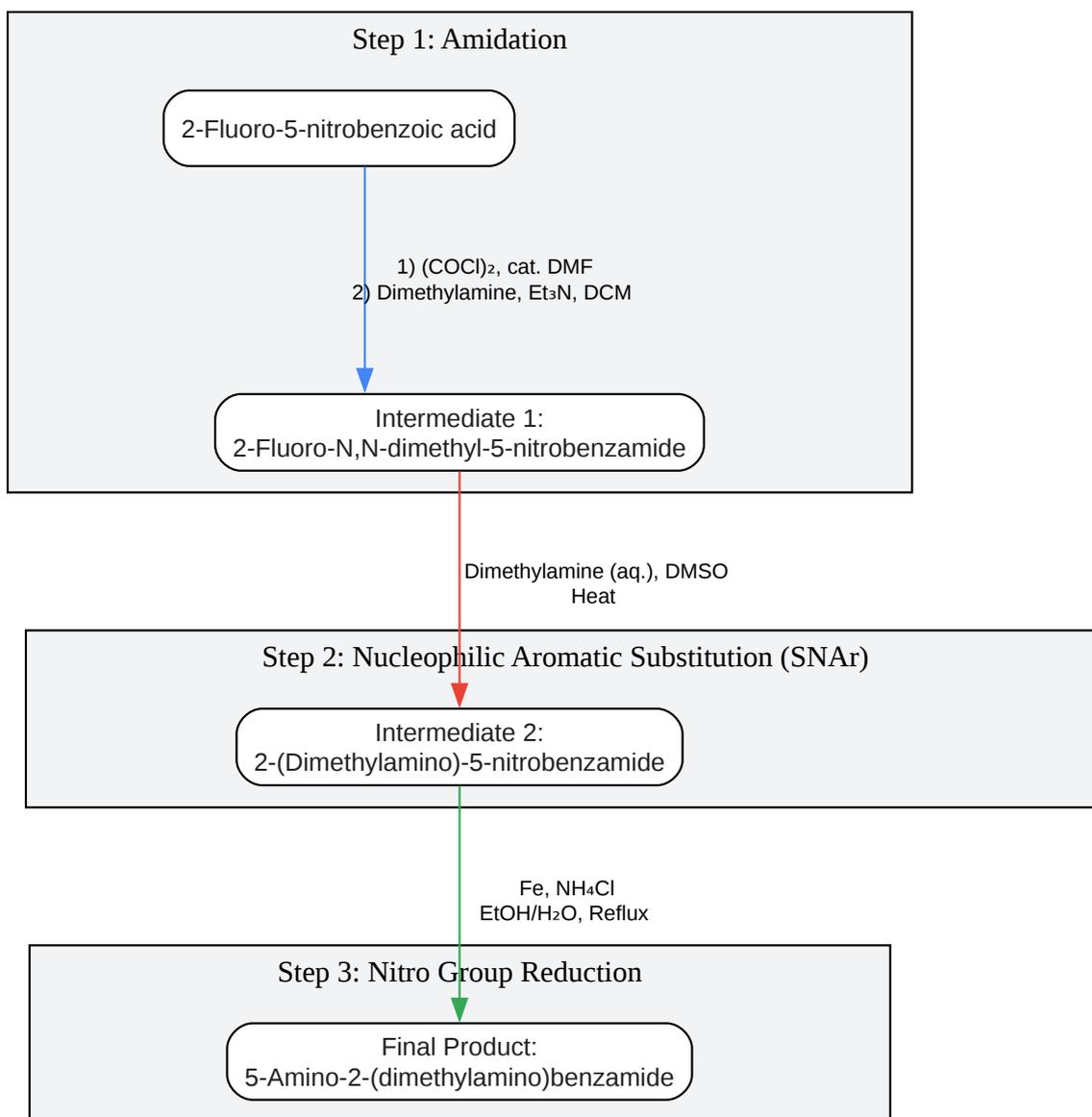
researchers.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N ₃ O	[4][5]
Molecular Weight	179.22 g/mol	[4]
CAS Number	1226805-88-4	[5]
Appearance	Solid (form)	[4]
Topological Polar Surface Area	72.4 Å ²	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	2	[5]
XLogP3	0.2	[5]
Storage Class	Combustible Solids	[4]

Synthetic Protocol: A Plausible Pathway

While numerous methods exist for the synthesis of substituted benzamides, a common and reliable strategy involves the amidation of a corresponding benzoic acid derivative followed by the manipulation of other functional groups. The following protocol describes a logical and field-proven multi-step synthesis starting from 2-Fluoro-5-nitrobenzoic acid. This pathway is adapted from established methodologies for creating structurally similar benzamides.[6][7]

Workflow for the Synthesis of 5-Amino-2-(dimethylamino)benzamide



[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of the target intermediate.

Step 1: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide (Intermediate 1)

- Causality: This initial step converts the carboxylic acid into a more reactive acid chloride, which readily undergoes amidation with dimethylamine to form the desired N,N-dimethylbenzamide. Dichloromethane (DCM) is an excellent inert solvent for this transformation, and triethylamine (Et₃N) acts as a base to neutralize the HCl byproduct.
- Protocol:
 - To a solution of 2-Fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of N,N-dimethylformamide (DMF).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.
 - Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution is clear.
 - Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride.
 - Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C.
 - In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.5 eq) in DCM.
 - Add the dimethylamine solution dropwise to the cooled acid chloride solution.^[6]
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Monitor reaction completion using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with DCM (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of 2-(Dimethylamino)-5-nitrobenzamide (Intermediate 2)

- Causality: This step involves a nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reaction. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom at the 2-position an excellent leaving group for substitution by dimethylamine. Dimethyl sulfoxide (DMSO) is a suitable polar aprotic solvent that can accelerate $\text{S}_{\text{N}}\text{Ar}$ reactions.
- Protocol:
 - Dissolve Intermediate 1 (1.0 eq) in DMSO.
 - Add an aqueous solution of dimethylamine (40 wt. %, 3.0 eq).
 - Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - After completion, cool the reaction mixture to room temperature and pour it into ice-water, which should cause the product to precipitate.
 - Collect the solid product by filtration, washing thoroughly with water to remove residual DMSO and salts.
 - Dry the solid under vacuum to yield Intermediate 2. Further purification is typically not required if the reaction goes to completion.

Step 3: Synthesis of 5-Amino-2-(dimethylamino)benzamide (Final Product)

- Causality: The final step is the reduction of the aromatic nitro group to a primary amine. The use of iron powder in the presence of ammonium chloride in an ethanol/water solvent system

is a classic, effective, and relatively mild method for this transformation (Béchamp reduction).
[6]

- Protocol:
 - Create a suspension of Intermediate 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[6]
 - Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.[6]
 - Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.
[6]
 - Monitor the disappearance of the starting material by TLC. The product amine is significantly more polar.
 - Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.[6]
 - Concentrate the filtrate under reduced pressure to remove the ethanol.
 - Extract the remaining aqueous solution with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, **5-Amino-2-(dimethylamino)benzamide**. The product can be further purified by recrystallization or column chromatography if necessary.

Application as a Chemical Intermediate in Drug Discovery

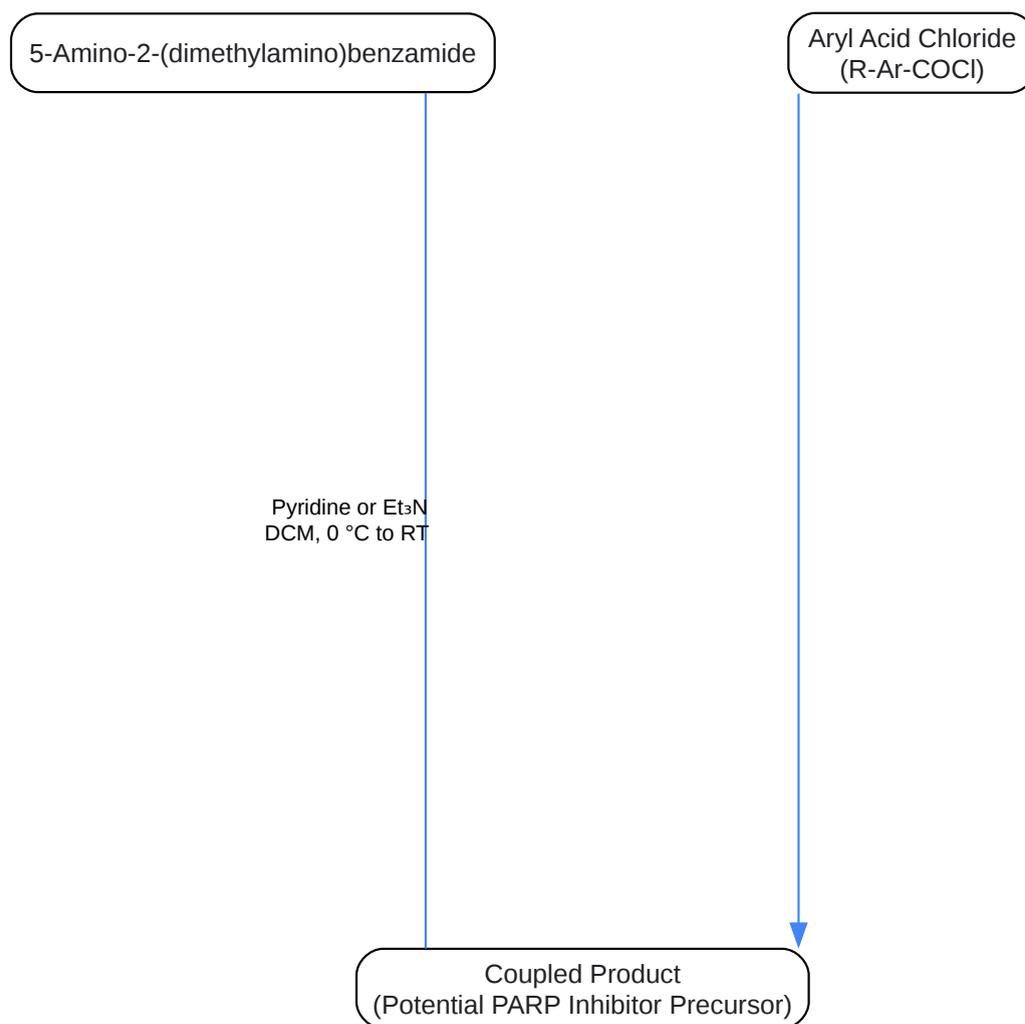
The true value of **5-Amino-2-(dimethylamino)benzamide** lies in its utility as a scaffold for building more complex molecules. Its primary amine is a nucleophilic handle ready for elaboration. A prime example is in the synthesis of PARP inhibitors, where the benzamide core is essential for activity.

Role in PARP Inhibitor Synthesis

PARP-1 is an enzyme critical for DNA repair. In certain cancers, particularly those with BRCA mutations, inhibiting PARP leads to cancer cell death. Many potent PARP inhibitors feature a benzamide pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate, forming key hydrogen bonds in the enzyme's active site.[1] The 5-amino group of our intermediate can be used as an anchor point to attach other molecular fragments, which can extend into other pockets of the enzyme to increase potency and selectivity.[3]

Workflow for a Representative Coupling Reaction

Application: Amide Bond Formation



[Click to download full resolution via product page](#)

Caption: Using the intermediate in an amide coupling reaction.

Protocol: Acylation of 5-Amino-2-(dimethylamino)benzamide

- Causality: This protocol demonstrates the most straightforward application of the intermediate: forming a new amide bond via acylation of the 5-amino group. This reaction connects the core benzamide scaffold to another part of the target molecule, represented here by a generic "Aryl Acid Chloride." Pyridine or triethylamine is used as a base to scavenge the HCl generated during the reaction.
- Protocol:
 - Dissolve **5-Amino-2-(dimethylamino)benzamide** (1.0 eq) in dry DCM or THF.
 - Add a suitable base, such as pyridine or triethylamine (1.5 eq).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of the desired acid chloride (e.g., 4-(prop-2-ynyloxy)benzoyl chloride, 1.1 eq) in DCM.[8]
 - Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours.
 - Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
 - Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to obtain the final coupled molecule.

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate and any subsequent products, a suite of standard analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The spectra for benzamide derivatives show characteristic peaks for aromatic protons, amide protons, and protons on the N-dimethyl groups.[9]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and confirming the molecular weight of the product.[10][11] It provides rapid confirmation of the desired mass-to-charge ratio (m/z).
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, typically aiming for >95% for use in further synthetic steps or biological assays.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.[13][14][15]

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[15]
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[13]
- Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[16]
- Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[15]

This comprehensive guide provides the necessary framework for researchers to synthesize, characterize, and effectively utilize **5-Amino-2-(dimethylamino)benzamide** as a strategic intermediate in the pursuit of novel chemical entities for drug discovery and beyond.

References

- Bayer Aktiengesellschaft. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

- Mol-Instincts. (2025). Cas no 1226805-88-4 (**5-Amino-2-(dimethylamino)benzamide**). Mol-Instincts. [[Link](#)]
- Nanjing Red Sun Co Ltd. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Zovko, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [[Link](#)]
- Cheméo. (n.d.). Chemical Properties of 5-Amino-2-benzimidazoethiol (CAS 2818-66-8). Cheméo. [[Link](#)]
- Timofeeva, O. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. National Institutes of Health. [[Link](#)]
- ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. ResearchGate. [[Link](#)]
- Dolengovski, E. L., et al. (2023). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. ACS Publications. [[Link](#)]
- Jiangsu Kangheng Inc. (2009). Preparing method of N, N-dimethylbenzamide.
- Leśnik, P., et al. (2022). Measurement of Serum Levels of 5 Amino Acids and Dimethylamine Using Liquid Chromatography-Tandem Mass Spectrometry in Patients without Septic Associated Acute Kidney Injury and with Septic Associated Acute Kidney Injury Requiring Continuous Renal Replacement Therapy. PubMed. [[Link](#)]
- Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. [[Link](#)]
- Al-Jbouri, F. F. H., & Al-Majidi, S. M. H. (2023). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [[Link](#)]
- Perry, M. R., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. [[Link](#)]

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - P-AMINO BENZAMIDE. Oxford Lab Fine Chem. [\[Link\]](#)
- MySkinRecipes. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. MySkinRecipes. [\[Link\]](#)
- Wang, Y. (2020). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. University of Manitoba. [\[Link\]](#)
- Cai, H., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. [\[Link\]](#)
- ScienceLab.com. (2010). Material Safety Data Sheet - Benzamide. ScienceLab.com. [\[Link\]](#)
- CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2020). Synthesis of Benzamide. YouTube. [\[Link\]](#)
- Gunnam, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. [\[Link\]](#)
- Grechkina, M. V., et al. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. [\[Link\]](#)
- Global Substance Registration System. (n.d.). o-AMINO-N-(2-(DIETHYLAMINO)ETHYL)BENZAMIDE HYDROCHLORIDE. GSRS. [\[Link\]](#)
- Wikipedia. (n.d.). Benzamide. Wikipedia. [\[Link\]](#)
- Wang, M., et al. (2012). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PubMed Central. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-(dimethylamino)benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem960.com [chem960.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 8. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. agilent.com [agilent.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 13. biosynth.com [biosynth.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. actylislab.com [actylislab.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile Benzamide Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572676#5-amino-2-dimethylamino-benzamide-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com